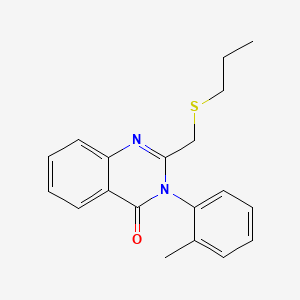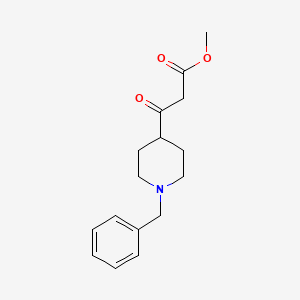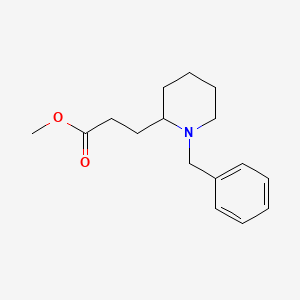
(2,5-Dihydroxyphenyl)diethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dihydroxyphenyl)diethylphosphine oxide is an organophosphorus compound with the molecular formula C10H15O3P It is characterized by the presence of two hydroxyl groups on the phenyl ring and a diethylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxyphenyl)diethylphosphine oxide typically involves the reaction of 2,5-dihydroxybenzaldehyde with diethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dihydroxyphenyl)diethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(2,5-Dihydroxyphenyl)diethylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dihydroxyphenyl)diethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the diethylphosphine oxide group can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dihydroxyphenyl)diphenylphosphine oxide: Similar structure but with phenyl groups instead of ethyl groups.
(2-Hydroxybenzyl)diphenylphosphine oxide: Contains a single hydroxyl group and benzyl substituent.
Properties
Molecular Formula |
C10H15O3P |
|---|---|
Molecular Weight |
214.20 g/mol |
IUPAC Name |
2-diethylphosphorylbenzene-1,4-diol |
InChI |
InChI=1S/C10H15O3P/c1-3-14(13,4-2)10-7-8(11)5-6-9(10)12/h5-7,11-12H,3-4H2,1-2H3 |
InChI Key |
BMDSKZVNUBAHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



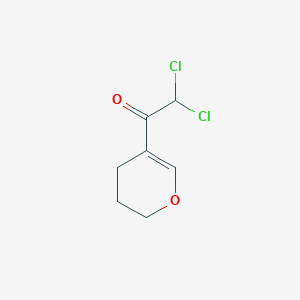
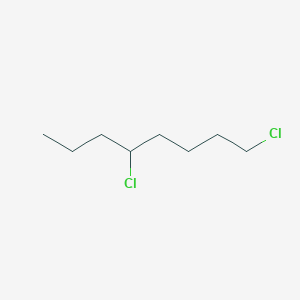
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
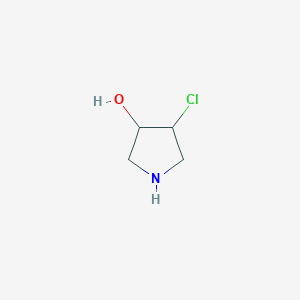
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)

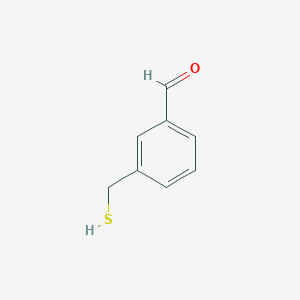

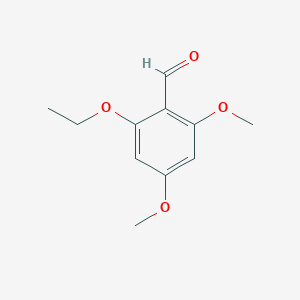
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
